IL-4-inhibitor-1

Description

Properties

IUPAC Name |

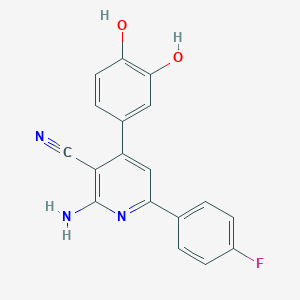

2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPPBGRCDPFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Synthesis of Novel Interleukin-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Interleukin-4 in Immunity and Disease

Interleukin-4 (IL-4) is a pleiotropic cytokine, a type of signaling molecule, that plays a critical role in the regulation of immune responses.[1][2] Produced primarily by T-helper 2 (Th2) cells, mast cells, and basophils, IL-4 is a key driver of type 2 immunity, which is essential for defense against parasitic helminths.[3] However, the dysregulation of IL-4 signaling is a central pathogenic mechanism in a variety of diseases, including allergic and inflammatory conditions like asthma and atopic dermatitis, as well as certain types of cancer.[4][5][6]

IL-4 exerts its effects by binding to two types of receptor complexes. The type I receptor, found on hematopoietic cells, is composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[7] The type II receptor, expressed on both hematopoietic and non-hematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[7] This shared receptor subunit with Interleukin-13 (IL-13) means that both cytokines can have overlapping functions, making the IL-4Rα a particularly attractive target for therapeutic intervention.[4][8][9] Upon ligand binding, these receptor complexes activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, predominantly leading to the phosphorylation and activation of STAT6.[7][8][10] Activated STAT6 then translocates to the nucleus to regulate the expression of genes involved in processes such as immunoglobulin E (IgE) class switching in B cells, Th2 cell differentiation, and mucus production.[7][8] Given its central role in these pathologies, the development of inhibitors targeting the IL-4 signaling pathway has been a major focus of drug discovery efforts.[4]

IL-4 Signaling Pathways

The binding of IL-4 to its receptor initiates a cascade of intracellular signaling events. The specific downstream effects depend on which receptor complex is engaged.

-

Type I Receptor Signaling: The type I receptor, specific to IL-4, is composed of the IL-4Rα and the common gamma chain (γc). Upon IL-4 binding, the associated Janus kinases, JAK1 and JAK3, are activated.[10] These kinases then phosphorylate tyrosine residues on the IL-4Rα, creating docking sites for STAT6.[10] Recruited STAT6 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of IL-4-responsive genes.[7]

-

Type II Receptor Signaling: The type II receptor can be activated by both IL-4 and IL-13. It consists of the IL-4Rα and the IL-13Rα1 chain.[10] Activation of this receptor complex leads to the activation of JAK1 and either JAK2 or TYK2, depending on the cell type.[10] Similar to the type I pathway, this leads to the phosphorylation and activation of STAT6.[10] An alternative pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which can then activate the PI3K/AKT signaling pathway.[7]

The diagram below illustrates the key components and interactions within the Type I and Type II IL-4 signaling pathways.

References

- 1. The IL-4 receptor: signaling mechanisms and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of anti-IL-4 receptor monoclonal antibody on in vitro T cell cytokine levels: IL-4 production by T cells from non-atopic donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]

- 9. news-medical.net [news-medical.net]

- 10. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

IL-4 signaling pathway and its key components

An In-depth Technical Guide to the IL-4 Signaling Pathway

Introduction

Interleukin-4 (IL-4) is a pleiotropic, type I cytokine that plays a central role in the regulation of immune responses, particularly those involving T helper 2 (Th2) cell differentiation, B-cell proliferation and immunoglobulin (Ig) class switching to IgE.[1] Produced primarily by activated T cells, mast cells, basophils, and eosinophils, IL-4 exerts its effects on a wide range of hematopoietic and non-hematopoietic cells.[2] Its signaling is integral to the development of allergic inflammation and asthma, making it a critical target for therapeutic intervention.[3][4] This guide provides a detailed examination of the core components and mechanisms of the IL-4 signaling pathway, quantitative data on molecular interactions, and key experimental protocols for its study.

Core Components of the IL-4 Signaling Pathway

The initiation of IL-4 signaling depends on its binding to specific receptor complexes on the cell surface. There are two main types of IL-4 receptor complexes, which dictates the cellular response.[3]

-

Ligands:

-

Interleukin-4 (IL-4): The primary ligand, a four-α-helical bundle glycoprotein.[1] It can activate both Type I and Type II receptor complexes.[5]

-

Interleukin-13 (IL-13): A structurally related cytokine that shares about 25% sequence similarity with IL-4.[5] It can only activate the Type II receptor complex.[3]

-

-

Receptor Complexes:

-

Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[3] This receptor is specific for IL-4 and is predominantly expressed on hematopoietic cells like T cells, B cells, and mast cells.[3][6]

-

Type II Receptor: Consists of the IL-4Rα chain and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3] This receptor can be activated by both IL-4 and IL-13 and is typically expressed on non-hematopoietic cells such as epithelial cells and fibroblasts, as well as some myeloid cells.[6][7]

-

-

Intracellular Signaling Molecules:

-

Janus Kinases (JAKs): A family of tyrosine kinases associated with the cytoplasmic domains of the receptor chains. The specific JAKs activated depend on the receptor complex:

-

Signal Transducer and Activator of Transcription 6 (STAT6): A key transcription factor that is recruited to phosphorylated tyrosine residues on the IL-4Rα chain.[9][10] Its activation is considered essential for most of the biological functions of IL-4 and IL-13.[1][11]

-

Insulin Receptor Substrate (IRS) proteins: Primarily IRS2 in hematopoietic cells.[1][12] IRS proteins are adaptor molecules that are also recruited to the activated IL-4Rα chain, leading to the activation of alternative signaling pathways.[9][12]

-

The Canonical JAK/STAT Signaling Pathway

The JAK/STAT pathway is the principal signaling cascade activated by IL-4.

-

Receptor Dimerization and JAK Activation: Binding of IL-4 to IL-4Rα induces a conformational change, leading to its dimerization with either γc (Type I) or IL-13Rα1 (Type II).[5] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[5][8]

-

STAT6 Recruitment and Phosphorylation: These newly created phosphotyrosine sites (specifically Y575, Y603, and Y631 in human IL-4Rα) serve as docking sites for the SH2 domain of STAT6.[1] Once recruited to the receptor, STAT6 is phosphorylated by the activated JAKs at Tyr641.[11]

-

STAT6 Dimerization and Nuclear Translocation: Phosphorylated STAT6 dissociates from the receptor, forms homodimers, and translocates to the nucleus.[7][13]

-

Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoters of target genes, inducing their transcription.[7][10] Key target genes are involved in Th2 differentiation, IgE class switching, and alternative macrophage activation.[7][13]

Caption: Type I IL-4 receptor signaling cascade via JAK/STAT and IRS pathways.

The IRS/PI3K Signaling Pathway

In addition to the canonical JAK/STAT pathway, IL-4 activates an alternative pathway involving IRS proteins, which is crucial for mediating cell proliferation and survival signals.[9][14]

-

IRS Recruitment and Phosphorylation: A specific phosphotyrosine motif on the activated IL-4Rα chain (the I4R motif) recruits IRS proteins, primarily IRS2 in immune cells.[12][14] Upon binding, IRS2 is phosphorylated by the receptor-associated JAKs.[8]

-

PI3K Activation: Phosphorylated IRS2 acts as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[5][12] This binding activates the catalytic p110 subunit of PI3K.

-

Downstream Signaling: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream kinases, most notably Akt (also known as Protein Kinase B), which in turn regulates cellular processes like proliferation, survival, and metabolism.[15]

Notably, IL-4 signaling through the Type I receptor induces stronger tyrosine phosphorylation of IRS2 compared to signaling through the Type II receptor, indicating a key functional difference between the two receptor types.[5][15]

Caption: Type II IL-4/IL-13 receptor signaling, primarily activating STAT6.

Quantitative Aspects of IL-4 Signaling

The affinity of ligand-receptor interactions is a critical determinant of the signaling outcome. The binding kinetics have been characterized through various biophysical assays.

| Interaction | Dissociation Constant (Kd) | Cell Type / Context | Citation(s) |

| IL-4 to IL-4Rα | ~20 - 300 pM | General | [5][15] |

| IL-4 to IL-4Rα (in presence of γc) | ~79 pM (High affinity) | Reconstitution experiments | [1] |

| IL-4:IL-4Rα complex to γc | > 500 nM (Low affinity) | Reconstitution experiments | [1][5] |

| IL-13 to IL-13Rα1 | Nanomolar (nM) range | General | [2] |

Table 1: Binding Affinities of Key Components in the IL-4 Signaling Pathway.

Key Experimental Methodologies

Studying the IL-4 signaling pathway involves a variety of molecular and cellular biology techniques to measure protein activation, protein-protein interactions, and downstream functional outcomes.

Western Blotting for Phospho-STAT6 and Phospho-IRS2

This technique is used to detect the phosphorylation (and thus activation) of key signaling molecules following IL-4 stimulation.

Protocol:

-

Cell Culture and Stimulation: Culture target cells (e.g., primary macrophages, B-cells, or cell lines like Ramos) to an appropriate density. Starve cells of serum for 2-4 hours, then stimulate with a specific concentration of recombinant IL-4 (e.g., 10-20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. For large proteins like IRS2 (~185 kDa), a lower percentage gel (e.g., 4-20% gradient) is recommended.[17][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) or phosphorylated IRS2.[11][20] On a separate blot, use antibodies against total STAT6 and total IRS2 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[19] Visualize the protein bands using a chemiluminescence imaging system.

Caption: Experimental workflow for detecting STAT6 phosphorylation via Western blot.

STAT6 Reporter Gene Assay

This assay quantifies the activity of the STAT6 transcription factor by linking its activation to the expression of a reporter gene like luciferase or SEAP (secreted embryonic alkaline phosphatase).

Protocol:

-

Cell Seeding: Seed a STAT6 reporter cell line (e.g., HEK293 cells stably transfected with a STAT6-responsive firefly luciferase reporter construct) into a 96-well plate at a density of ~20,000 cells/well and incubate overnight.[21][22]

-

Compound/Antibody Treatment (Optional): If screening for inhibitors, pre-incubate the cells with test compounds or neutralizing antibodies (e.g., Dupilumab) for 1-2 hours.[21]

-

Cytokine Stimulation: Add recombinant human IL-4 or IL-13 to the appropriate wells to stimulate the pathway. Include unstimulated and cell-free wells as negative controls.[21][23]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours to allow for reporter gene expression.[21][23]

-

Lysis and Reagent Addition:

-

Signal Measurement:

-

Data Analysis: Normalize the reporter signal to controls and plot dose-response curves to determine the potency of activators or inhibitors.

Caption: Workflow for a STAT6-dependent luciferase reporter gene assay.

Conclusion

The IL-4 signaling pathway is a complex and tightly regulated system crucial for directing immune responses. Its core machinery, centered on the differential use of Type I and Type II receptors, activates two principal intracellular cascades: the canonical JAK/STAT6 pathway, which drives most of the transcriptional responses, and the IRS/PI3K pathway, which is critical for cell proliferation and survival. Understanding the molecular components, their quantitative interactions, and the methodologies to probe this pathway is fundamental for researchers in immunology and for professionals developing novel therapeutics for allergies, asthma, and other inflammatory diseases.

References

- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of inflammation by interleukin-4: a review of “alternatives” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of interleukin 4 mediated increase in efficacy of vaccines against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-4/IL-13 signaling beyond JAK/STAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Stat6 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. il-4-and-il-13-receptor-signaling-from-4ps-to-insulin-receptor-substrate-2-there-and-back-again-a-historical-view - Ask this paper | Bohrium [bohrium.com]

- 15. Type I IL-4 Receptors Selectively Activate IRS-2 to Induce Target Gene Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. invivogen.com [invivogen.com]

- 23. 101.200.202.226 [101.200.202.226]

Structural Biology of the Interleukin-4 and IL-4 Receptor Interaction: A Technical Guide

Abstract

Interleukin-4 (IL-4) is a pleiotropic cytokine central to the regulation of immune responses, particularly the differentiation of T helper 2 (Th2) cells and the pathogenesis of allergic inflammation and asthma.[1][2] Its biological functions are mediated through a complex interplay with two distinct cell surface receptor types. Understanding the precise structural and molecular basis of the IL-4 and IL-4 receptor interaction is paramount for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the structural biology of this interaction, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in immunology and cytokine biology.

Introduction to the IL-4 Receptor System

Interleukin-4 is a type I cytokine characterized by a four-α-helical bundle structure.[1][3][4] It exerts its effects by binding to two distinct heterodimeric receptor complexes, designated as Type I and Type II receptors. The composition of the receptor complex dictates the cellular response and is largely dependent on cell lineage.

-

Type I IL-4 Receptor: This receptor is composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc) .[2][5] Its expression is predominantly found on hematopoietic cells, such as lymphocytes.[1][5][6] The Type I receptor is specific for IL-4.[1]

-

Type II IL-4 Receptor: This receptor consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1) .[2][5] It is widely expressed on non-hematopoietic cells, including epithelial and smooth muscle cells, as well as on myeloid cells.[1][5][6] The Type II receptor can be activated by both IL-4 and the related cytokine IL-13, explaining the overlapping biological functions of these two cytokines.[1][2]

Molecular Architecture and Complex Assembly

The interaction between IL-4 and its receptors is a highly specific, sequential process that culminates in the formation of a stable ternary signaling complex.

-

IL-4Rα Structure: The extracellular portion of IL-4Rα is composed of two fibronectin type III (FNIII) domains, which are characteristic of class I cytokine receptors.[7][8] This region is responsible for the initial high-affinity binding of IL-4.[9][10]

-

Complex Assembly: For both receptor types, signal initiation follows a sequential binding mechanism. IL-4 first binds with high affinity to the IL-4Rα subunit, forming an intermediate binary complex.[2][11] This initial binding event induces a conformational change that facilitates the recruitment of the second, lower-affinity subunit—either γc for the Type I receptor or IL-13Rα1 for the Type II receptor—to form a stable and active ternary complex.[2][9][12]

Quantitative and Structural Data

The binding affinities of IL-4 to its receptor components have been extensively characterized using various biophysical techniques. The crystal structures of the binary and ternary complexes have provided atomic-level insights into the interaction.

Data Presentation

Table 1: Binding Affinities (Kd) of Human IL-4 Receptor Interactions

| Interacting Molecules | Kd (Dissociation Constant) | Method | Reference(s) |

|---|---|---|---|

| IL-4 <=> IL-4Rα | ~0.1 - 0.2 nM | Surface Plasmon Resonance | [13] |

| IL-4 <=> IL-4Rα | ~266 pM | Reconstitution Experiments | [3] |

| IL-4 <=> IL-4Rα | 1 nM | Not Specified | [6] |

| IL-4 <=> IL-4Rα | 600 ± 150 pM | Cell Binding Assay (Cos-7) | [14] |

| IL-4 <=> IL-4Rα + γc (Type I) | ~79 pM | Reconstitution Experiments | [3] |

| IL-4 <=> IL-4Rα + γc (Type I) | 200 ± 100 pM | Cell Binding Assay (PHA Blasts) | [14] |

| (IL-4 • IL-4Rα) <=> γc | >500 nM | Reconstitution Experiments | [3] |

| (IL-4 • IL-4Rα) <=> γc | ~1.5 - 2.0 µM | Not Specified | [12][13] |

| (IL-4 • IL-4Rα) <=> IL-13Rα1 | ~487 nM | Isothermal Titration Calorimetry | [2] |

| (IL-4 • IL-4Rα) <=> IL-13Rα1 | ~1.0 - 5.0 µM | Not Specified |[12][13][15] |

Table 2: Structural Parameters of IL-4 Receptor Complexes

| Complex | PDB ID | Resolution (Å) | Method | Reference(s) |

|---|---|---|---|---|

| IL-4 / IL-4Rα | 1IAR | 2.30 | X-ray Diffraction | [9][10] |

| IL-4 / IL-4Rα / γc (Type I) | 3BPL | Not Specified | X-ray Diffraction | [4] |

| IL-4 / IL-4Rα / IL-13Rα1 (Type II) | 3BPN | 3.02 | X-ray Diffraction |[4][16] |

IL-4 Receptor Signaling Pathways

The formation of the ternary IL-4 receptor complex initiates intracellular signaling cascades by bringing receptor-associated Janus kinases (JAKs) into close proximity, leading to their activation through trans-phosphorylation.[17][18]

Type I Receptor Signaling: The Type I receptor (IL-4Rα/γc) activates JAK1, which is associated with IL-4Rα, and JAK3, associated with γc.[2][3]

Type II Receptor Signaling: The Type II receptor (IL-4Rα/IL-13Rα1) activates JAK1 and either TYK2 or JAK2, which are associated with IL-13Rα1.[2][3][11]

Activated JAKs then phosphorylate key tyrosine residues on the cytoplasmic tail of IL-4Rα, creating docking sites for downstream signaling molecules and activating two primary pathways:

-

JAK/STAT6 Pathway: This is the canonical pathway for IL-4. Phosphorylated tyrosines (Y575, Y603, Y631) on IL-4Rα recruit the Signal Transducer and Activator of Transcription 6 (STAT6).[3] Upon docking, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, such as IgE class switching.[5][19]

-

IRS/PI3K Pathway: A distinct phosphotyrosine residue (Y497) acts as a docking site for Insulin Receptor Substrate (IRS) proteins, primarily IRS-2.[3][5][19] This leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for mediating IL-4-induced cell proliferation and survival.[5][11][18]

Mandatory Visualization

Caption: Type I IL-4 receptor signaling cascade.

Caption: Type II IL-4 receptor signaling cascade.

Key Experimental Methodologies

The structural and quantitative data presented in this guide were obtained through a combination of sophisticated biophysical and molecular biology techniques.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structures of molecules, offering atomic-level detail of the IL-4/receptor interface.

Experimental Protocol:

-

Protein Expression and Purification: The extracellular domains of IL-4, IL-4Rα, γc, and IL-13Rα1 are recombinantly expressed (e.g., in insect or mammalian cells) and purified to high homogeneity using chromatography techniques.

-

Complex Formation: The purified proteins are mixed in stoichiometric ratios to allow for the formation of the desired binary (IL-4/IL-4Rα) or ternary (IL-4/IL-4Rα/γc or IL-4/IL-4Rα/IL-13Rα1) complexes. The complex is then purified from unbound components.

-

Crystallization: The purified complex is subjected to extensive screening of various buffer conditions (precipitants, pH, salts, additives) to find conditions that promote the growth of well-ordered crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A molecular model is built into this map and computationally refined to best fit the experimental data, yielding the final atomic structure.[9][10][16]

Caption: Workflow for Protein X-ray Crystallography.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions, enabling the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[20][21]

Experimental Protocol:

-

Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The "ligand" (typically the receptor component, e.g., IL-4Rα) is immobilized onto the chip surface via amine coupling to a defined density. Unreacted sites are then deactivated.

-

Analyte Injection: The "analyte" (e.g., IL-4) is prepared in a series of concentrations and injected at a constant flow rate over the sensor surface. A reference flow cell without the immobilized ligand is used for background subtraction.

-

Association Phase: As the analyte flows over the surface, its binding to the immobilized ligand is monitored in real-time as an increase in the response signal (measured in Resonance Units, RU).

-

Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the response signal.

-

Regeneration: A specific solution (e.g., low pH glycine) is injected to remove all bound analyte, regenerating the chip surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd (Kd = koff / kon).[22]

Caption: Workflow for Surface Plasmon Resonance (SPR).

Site-Directed Mutagenesis

This technique involves introducing specific mutations into the gene encoding a protein to investigate the functional role of individual amino acid residues. It is instrumental in mapping binding interfaces and identifying "hotspot" residues that contribute most to the binding energy.

Experimental Protocol:

-

Mutant Design: Based on structural data or sequence alignments, specific amino acid residues at the putative IL-4/receptor interface are selected for mutation (e.g., to Alanine in "alanine-scanning mutagenesis").[23]

-

Mutagenesis: A plasmid containing the gene for IL-4 or its receptor is used as a template. PCR with mutagenic primers is performed to introduce the desired nucleotide change.

-

Verification: The plasmid is transformed into E. coli, and clones are sequenced to confirm the presence of the mutation and the absence of other unintended changes.

-

Protein Expression and Purification: The mutated protein is expressed and purified using the same protocol as the wild-type protein.

-

Functional Analysis: The purified mutant protein is analyzed for its ability to bind its partner using techniques like SPR or to elicit a biological response (e.g., cell proliferation assay).[23][24] A significant loss of binding or activity indicates that the mutated residue is critical for the interaction.

Conclusion and Therapeutic Implications

The detailed structural and quantitative understanding of the IL-4/IL-4R interaction has illuminated the mechanisms of cytokine specificity and pleiotropy. The high-affinity interaction is driven by a mosaic interface with distinct clusters of interacting residues, and the sequential assembly mechanism is a key feature of signal activation.[9] This knowledge has been pivotal for the rational design of therapeutics aimed at inhibiting IL-4 signaling for the treatment of allergic diseases. Strategies include monoclonal antibodies that block the binding of IL-4 to IL-4Rα or mutated versions of IL-4 that act as receptor antagonists.[3][24] Continued research in this area will further refine these approaches and uncover new opportunities for therapeutic intervention.

References

- 1. IL-4 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]

- 2. Molecular and structural basis of cytokine receptor pleiotropy in the Interleukin-4/13 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Distinct Structural Requirements for Interleukin-4 (IL-4) and IL-13 Binding to the Shared IL-13 Receptor Facilitate Cellular Tuning of Cytokine Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interleukin-4 receptor - Wikipedia [en.wikipedia.org]

- 9. Crystal structure of the interleukin-4/receptor alpha chain complex reveals a mosaic binding interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A modular interface of IL-4 allows for scalable affinity without affecting specificity for the IL-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction affinity between cytokine receptor components on the cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamics and Interaction of Interleukin-4 Receptor Subunits in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]

- 18. rupress.org [rupress.org]

- 19. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. A receptor binding domain of mouse interleukin-4 defined by a solid-phase binding assay and in vitro mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Specific antagonism of type I IL-4 receptor with a mutated form of murine IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of IL-4-inhibitor-1 with IL-4Rα

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of IL-4-inhibitor-1, a small molecule antagonist of the Interleukin-4 (IL-4) signaling pathway. The document details its functional affinity for the Interleukin-4 receptor alpha (IL-4Rα), outlines the experimental protocols for assessing such interactions, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Data

While direct binding affinity data (KD) for the interaction between this compound and IL-4Rα is not extensively published, the compound's potency is well-characterized through functional assays that measure the inhibition of IL-4-mediated signaling. The half-maximal effective concentration (EC50) serves as a key metric for its biological activity.

| Compound Name | Parameter | Value | Assay Context |

| This compound (compound 52) | EC50 (IL-4 inhibition) | 1.81 µM | Cellular context, functional disruption of type II IL-4 binding.[1] |

| This compound (compound 52) | EC50 (pSTAT6 reduction) | 3.1 µM | Dose-dependent reduction in phosphorylated STAT-6 levels.[1] |

IL-4 Signaling Pathway

Interleukin-4 mediates its biological effects through two distinct receptor complexes, Type I and Type II, both of which share the IL-4Rα subunit. The binding of IL-4 to IL-4Rα is the initial step in the activation of the downstream signaling cascade, primarily through the JAK/STAT pathway.

The Type I receptor, predominantly found on hematopoietic cells, is a heterodimer of IL-4Rα and the common gamma chain (γc). Upon IL-4 binding, Janus kinases JAK1 and JAK3 are activated, leading to the phosphorylation of STAT6. The Type II receptor, expressed on non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1). This receptor can be activated by both IL-4 and IL-13. IL-4 signaling through the Type II receptor activates JAK1 and TYK2, which in turn phosphorylate STAT6.[2][3] Activated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of IL-4-responsive genes.[2][4]

Caption: IL-4 signaling through Type I and Type II receptor complexes, leading to STAT6 activation.

Experimental Protocols

The binding affinity and functional inhibition of small molecules like this compound can be determined using a variety of biophysical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein target in real-time.[5][6]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to immobilized IL-4Rα.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human IL-4Rα

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Methodology:

-

Instrument and Sensor Chip Preparation:

-

Clean the instrument fluidics system thoroughly.

-

Precondition the sensor chip with a series of injections of regeneration solution (e.g., 50 mM NaOH) and running buffer.

-

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.

-

Inject a solution of IL-4Rα (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the IL-4Rα immobilization to account for non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected KD.

-

Inject each concentration of the inhibitor over the IL-4Rα and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

-

Perform a regeneration step between each inhibitor concentration to remove all bound analyte and return to the baseline.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the KD (kd/ka).

-

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Cell-Based Assay for Functional Inhibition (pSTAT6 Detection)

This assay measures the ability of an inhibitor to block IL-4-induced phosphorylation of STAT6 in a cellular context, providing a functional readout of its potency.

Objective: To determine the EC50 value of this compound by quantifying the inhibition of IL-4-induced STAT6 phosphorylation.

Materials:

-

A human cell line expressing the IL-4 receptor (e.g., TF-1 or U937 cells)

-

Cell culture medium and supplements

-

Recombinant human IL-4

-

This compound

-

Fixation and permeabilization buffers

-

Phycoerythrin (PE)-conjugated anti-phospho-STAT6 (pSTAT6) antibody

-

Flow cytometer

Methodology:

-

Cell Culture and Plating:

-

Culture the cells to the appropriate density and in a healthy state.

-

Plate the cells in a 96-well plate at a density of approximately 100,000 cells per well.

-

-

Inhibitor and Cytokine Treatment:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the different concentrations of the inhibitor for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined concentration of IL-4 (typically the EC80 for pSTAT6 induction) for a short period (e.g., 15-20 minutes).

-

Include appropriate controls: unstimulated cells, and cells stimulated with IL-4 in the absence of the inhibitor.

-

-

Cell Staining:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer).

-

Stain the cells with the PE-conjugated anti-pSTAT6 antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer, measuring the PE fluorescence intensity for each condition.

-

Gate on the cell population of interest.

-

-

Data Analysis:

-

Determine the median fluorescence intensity (MFI) of pSTAT6 staining for each inhibitor concentration.

-

Normalize the data to the positive (IL-4 stimulated, no inhibitor) and negative (unstimulated) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[7]

-

Conclusion

This compound is a valuable tool compound for studying the IL-4 signaling pathway. Its biological activity is characterized by its ability to functionally antagonize the IL-4/IL-4Rα interaction, as demonstrated by the inhibition of downstream signaling events like STAT6 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding affinity and functional potency of this and other inhibitors of the IL-4 pathway. The visualization of the signaling cascade and experimental workflows offers a clear understanding of the molecular interactions and the methods used to study them.

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Screening for Small Molecule Interleukin-4 Inhibitors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of allergic and inflammatory diseases, including asthma and atopic dermatitis. As a key mediator of type 2 immune responses, the inhibition of IL-4 signaling presents a compelling therapeutic strategy. While biologic-based therapies targeting the IL-4 pathway have demonstrated clinical success, the development of orally bioavailable small molecule inhibitors remains a significant pursuit. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the in silico discovery of small molecule IL-4 inhibitors. We detail a comprehensive workflow, from initial computational screening to experimental validation, and provide exemplar protocols for key assays.

Introduction to Interleukin-4 and Its Signaling Pathway

Interleukin-4 is a 129-amino acid glycoprotein that functions as a critical regulator of immune responses.[1] It is primarily produced by T helper 2 (Th2) cells, mast cells, and basophils. IL-4 exerts its biological effects through binding to specific receptor complexes on the cell surface, initiating a cascade of intracellular signaling events.

There are two main types of IL-4 receptor complexes:

-

Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is predominantly found on hematopoietic cells and is specific for IL-4.[1]

-

Type II Receptor: Consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is expressed on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.[1]

Upon IL-4 binding, the receptor-associated Janus kinases (JAKs), primarily JAK1 and JAK3 for the Type I receptor, and JAK1 and TYK2 for the Type II receptor, are activated.[2] This leads to the phosphorylation, dimerization, and nuclear translocation of the Signal Transducer and Activator of Transcription 6 (STAT6).[3] In the nucleus, STAT6 acts as a transcription factor, inducing the expression of a wide range of genes responsible for the physiological and pathological effects of IL-4. An alternative pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) and subsequent activation of the PI3K/AKT signaling cascade.[3]

The In Silico Screening Workflow

The identification of novel small molecule inhibitors of IL-4 typically follows a hierarchical and multi-step in silico screening process. This workflow is designed to efficiently filter large chemical libraries to a manageable number of high-priority candidates for experimental validation.

2.1. Target and Library Preparation

The initial step involves the preparation of the target protein structure and the compound library. The three-dimensional structure of IL-4 or its receptor, IL-4Rα, is obtained from protein databases like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and removing water molecules. Large compound libraries, such as the ZINC database, are processed to generate 3D conformers for each molecule.[2]

2.2. Pharmacophore Modeling and Virtual Screening

Pharmacophore models represent the essential steric and electronic features required for a molecule to interact with the target protein. These models can be generated based on the structure of a known ligand (ligand-based) or the active site of the protein (structure-based).[4] The pharmacophore model can be used as a rapid filter to screen large databases for molecules containing the desired features.

Following or in parallel with pharmacophore screening, molecular docking is performed. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity, typically represented by a docking score.[5]

2.3. Hit Filtering and Molecular Dynamics

The docked compounds are ranked based on their scores and their interactions with key residues in the binding pocket. The top-ranked compounds are then subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

To assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations are performed on the most promising candidates. MD simulations provide insights into the dynamic behavior of the complex over time, helping to validate the binding mode and the stability of the interactions.[2]

Identified Small Molecule Inhibitors of IL-4

While the development of small molecule IL-4 inhibitors has been challenging, some promising scaffolds have been identified. Notably, a nicotinonitrile-based compound, initially referred to as compound 52 and later developed into Nico-52, has been reported as a direct binder and functional inhibitor of IL-4.[3][6]

| Compound | Target | Binding Affinity (Kd) | Functional Potency (EC50) | Assay Method | Reference |

| Compound 52 | IL-4 | 1.8 µM | 3.1 µM | SPR, Western Blot (pSTAT6) | [3] |

| Nico-52 | IL-4 | Not Reported | 3.56 µM (THP-1 cells) | HEK-Blue Reporter Assay | [6] |

| Nico-52 | IL-4 | Not Reported | 4.16 µM (Ramos cells) | HEK-Blue Reporter Assay | [6] |

| Nico-52 | IL-4 | Not Reported | 1.28 µM (Murine cells) | Not Specified | [6] |

Experimental Validation Protocols

The experimental validation of hits from in silico screening is crucial to confirm their biological activity. A tiered approach is typically employed, starting with binding assays and progressing to cell-based functional assays.

4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target in real-time.

Protocol:

-

Chip Preparation: A sensor chip (e.g., SA chip) is activated. Recombinant IL-4 is immobilized on the chip surface.[1]

-

Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte) are flowed over the chip surface.

-

Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

-

Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated.[7]

4.2. HEK-Blue™ IL-4/IL-13 Reporter Assay

This cell-based assay utilizes a HEK293 cell line engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.

Protocol:

-

Cell Seeding: HEK-Blue™ IL-4/IL-13 cells are seeded into a 96-well plate at a density of approximately 50,000 cells per well and incubated.[8]

-

Compound and Cytokine Addition: The test compound is pre-incubated with a sub-maximal concentration of IL-4 (e.g., 0.1 ng/mL). This mixture is then added to the cells.[1]

-

Incubation: The plate is incubated for 20-24 hours to allow for STAT6 activation and SEAP expression.[8]

-

SEAP Detection: A sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added.[8]

-

Signal Measurement: After a further incubation period, the absorbance is read at 620-655 nm. A decrease in absorbance in the presence of the compound indicates inhibition of the IL-4 signaling pathway.[8]

4.3. STAT6 Phosphorylation Assay (In-Cell ELISA)

This assay directly measures the phosphorylation of STAT6 in response to IL-4 stimulation, providing a direct readout of pathway inhibition.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., THP-1 monocytes) are cultured in a 96-well plate. They are then treated with the test compound followed by stimulation with IL-4 (e.g., 10 ng/mL).[1]

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow for antibody entry.

-

Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated STAT6 (pSTAT6), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.[9]

-

Signal Measurement: The absorbance is read at 450 nm. A reduction in signal indicates that the compound has inhibited IL-4-induced STAT6 phosphorylation.[9]

Conclusion

The discovery of small molecule inhibitors of IL-4 is a promising avenue for the development of novel therapeutics for allergic and inflammatory diseases. The integration of in silico screening methods with robust experimental validation provides a powerful platform for identifying and characterizing novel chemical entities. The methodologies and protocols outlined in this guide offer a comprehensive framework for researchers and drug developers engaged in this important area of research. While challenges remain in targeting protein-protein interactions with small molecules, the continued advancement of computational tools and assay technologies will undoubtedly accelerate progress in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and ligand-based drug discovery of IL-4 inhibitors via interaction-energy-based learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-4 — Koehler Lab [koehlerlab.org]

- 4. dovepress.com [dovepress.com]

- 5. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]

- 7. portlandpress.com [portlandpress.com]

- 8. 101.200.202.226 [101.200.202.226]

- 9. content.abcam.com [content.abcam.com]

The JAK/STAT6 Pathway: A Cornerstone of IL-4 Mediated Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) pathway, a critical signaling cascade in mediating the diverse biological effects of Interleukin-4 (IL-4). This document details the molecular mechanisms, downstream cellular responses, and its pivotal role in immunology and disease. Furthermore, it offers detailed experimental protocols and quantitative data to support researchers in this field.

Introduction to IL-4 and the JAK/STAT Pathway

Interleukin-4 is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immune responses. It plays a crucial role in allergic inflammation, immunoglobulin E (IgE) production, and the alternative activation of macrophages. The biological functions of IL-4 are primarily executed through the JAK/STAT signaling pathway. Upon binding of IL-4 to its receptor, a cascade of intracellular events is initiated, leading to the activation of specific transcription factors that regulate the expression of a wide array of target genes. STAT6 is the principal transcription factor activated by IL-4 and is indispensable for most of the cytokine's functions.[1][2] Dysregulation of the IL-4/JAK/STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, making it a key target for therapeutic intervention.[3]

The Core Signaling Pathway: IL-4/JAK/STAT6 Axis

The canonical IL-4 signaling pathway is a well-orchestrated sequence of events that translates an extracellular cytokine signal into a specific transcriptional response.

IL-4 Receptor Activation

IL-4 initiates signaling by binding to one of two receptor complexes: the type I receptor, expressed on hematopoietic cells, or the type II receptor, found on non-hematopoietic cells.[4]

-

Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).

-

Type II Receptor: Composed of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor can also be activated by IL-13.[5]

Ligand binding induces a conformational change in the receptor complex, bringing the associated Janus kinases (JAKs) into close proximity.

JAK Activation and STAT6 Recruitment

Janus kinases are a family of non-receptor tyrosine kinases that are constitutively associated with the cytoplasmic domains of cytokine receptors.[6]

-

JAK Phosphorylation: Upon receptor dimerization, the associated JAKs (primarily JAK1 and JAK3 for the type I receptor, and JAK1, JAK2, and TYK2 for the type II receptor) trans-phosphorylate and activate each other.[4][7]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of the IL-4Rα chain.[1]

-

STAT6 Docking: These phosphorylated tyrosine residues serve as docking sites for the SH2 domain of the latent cytoplasmic transcription factor, STAT6.[1]

STAT6 Activation, Dimerization, and Nuclear Translocation

The recruitment of STAT6 to the activated receptor complex is the final step before its activation.

-

STAT6 Phosphorylation: Once docked, STAT6 is phosphorylated on a conserved tyrosine residue (Y641) by the activated JAKs.[1]

-

Dimerization: Phosphorylated STAT6 (pSTAT6) dissociates from the receptor and forms stable homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[1]

-

Nuclear Translocation: The pSTAT6 dimers then translocate from the cytoplasm to the nucleus.[8]

Transcriptional Regulation

Inside the nucleus, the pSTAT6 dimers bind to specific DNA sequences known as Gamma-activated sites (GAS) in the promoter regions of IL-4-responsive genes, thereby initiating or repressing gene transcription.[3] This leads to the diverse biological effects of IL-4.

Downstream Cellular Responses Mediated by IL-4/JAK/STAT6

The activation of the JAK/STAT6 pathway by IL-4 culminates in a variety of cellular responses, which are fundamental to its role in the immune system.

-

Th2 Cell Differentiation: STAT6 is a master regulator of Th2 differentiation, inducing the expression of the transcription factor GATA3, which in turn promotes the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[9]

-

Immunoglobulin Class Switching: In B cells, STAT6 activation is essential for immunoglobulin class switching to IgE and IgG1, a hallmark of allergic responses.[2]

-

Macrophage Polarization: IL-4, via STAT6, drives the alternative activation of macrophages (M2 polarization). M2 macrophages are involved in tissue repair and down-regulation of inflammatory responses.[10]

-

Gene Regulation: A wide range of genes are regulated by STAT6 in response to IL-4. These include cell surface molecules like CD23 (the low-affinity IgE receptor) and MHC class II, as well as chemokines and enzymes.[2][11]

Quantitative Data on IL-4 Mediated Responses

The following tables summarize quantitative data from various studies investigating the effects of the IL-4/JAK/STAT6 pathway.

Table 1: IL-4-Induced STAT6-Dependent Gene Expression in Murine Bone Marrow-Derived Macrophages (BMDMs)

| Gene | Fold Change (WT BMDMs + IL-4) | Fold Change (Stat6-/- BMDMs + IL-4) | Regulation |

| Klf4 | > 8 | ~ 1 | Activated |

| Hbegf | > 4 | ~ 1 | Activated |

| Edn1 | > 4 | ~ 1 | Activated |

| Abca1 | < 0.5 | ~ 1 | Repressed |

| Clec4d | < 0.5 | ~ 1 | Repressed |

| Fos | < 0.5 | ~ 1 | Repressed |

| Tlr2 | < 0.5 | ~ 1 | Repressed |

| Cd14 | < 0.5 | ~ 1 | Repressed |

| Nlrp3 | < 0.5 | ~ 1 | Repressed |

| Data adapted from a study on transcriptional repression by STAT6.[11] Fold changes are approximations based on graphical data. |

Table 2: Densitometric Quantification of STAT6 Phosphorylation in Human Airway Smooth Muscle Cells

| Cytokine (10 ng/ml) | Peak Phosphorylation Time |

| IL-4 | 15 minutes |

| IL-13 | 1 - 2 hours |

| Data extracted from a study comparing IL-4 and IL-13 signaling.[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IL-4/JAK/STAT6 pathway.

Western Blotting for STAT6 Phosphorylation

This protocol is for detecting the phosphorylation of STAT6 in response to IL-4 stimulation.

-

Cell Culture and Stimulation:

-

Culture cells (e.g., B-cells, HEK293 cells) to 80-90% confluency.

-

Serum-starve cells for 4-6 hours prior to stimulation.

-

Stimulate cells with recombinant IL-4 (e.g., 10 ng/ml) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Immunoprecipitation (Optional, for enhanced signal):

-

Incubate 500 µg of protein lysate with an anti-STAT6 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg of whole-cell lysate or the entire immunoprecipitate) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip and re-probe the membrane with an antibody against total STAT6 as a loading control.[13]

-

Electrophoretic Mobility Shift Assay (EMSA) for STAT6 DNA Binding

EMSA is used to detect the binding of STAT6 to a specific DNA sequence.

-

Nuclear Extract Preparation:

-

Stimulate cells with IL-4 as described above.

-

Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of nuclei.

-

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the STAT6 consensus binding site (e.g., 5'-AGATTTCTAGGTGAA-3').

-

Label the double-stranded DNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, infrared dye) tag.

-

-

Binding Reaction:

-

In a final volume of 20 µl, mix:

-

5-10 µg of nuclear extract

-

1x binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 1 mM DTT, 4% glycerol)

-

1 µg of a non-specific competitor DNA (e.g., poly(dI-dC))

-

-

Incubate on ice for 10 minutes.

-

Add the labeled probe (e.g., 20-50 fmol) and incubate for 20-30 minutes at room temperature.

-

For supershift assays, add an anti-STAT6 antibody to the reaction and incubate for an additional 20 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (4-6%).

-

Run the gel in 0.5x TBE buffer at 100-150V at 4°C.

-

-

Detection:

STAT6 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT6.

-

Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with:

-

A firefly luciferase reporter plasmid containing multiple copies of a STAT6-responsive element upstream of a minimal promoter.

-

A Renilla luciferase plasmid as an internal control for transfection efficiency.

-

(Optional) An expression vector for STAT6 if the cell line does not endogenously express it.

-

-

-

Cell Stimulation:

-

24-48 hours post-transfection, stimulate the cells with various concentrations of IL-4 for 6-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if STAT6 is associated with a specific genomic region in vivo.

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-STAT6 antibody overnight.

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

DNA Analysis:

Conclusion

The IL-4/JAK/STAT6 signaling pathway is a fundamental and well-characterized cascade that is central to the orchestration of Th2-type immunity. Its critical role in both physiological immune responses and the pathogenesis of allergic and inflammatory diseases has made it a subject of intense research and a promising target for therapeutic development. This guide provides a solid foundation for understanding the core mechanisms of this pathway and offers practical experimental approaches for its investigation. A thorough understanding of the intricacies of IL-4/JAK/STAT6 signaling will continue to be paramount for the development of novel and effective treatments for a range of human diseases.

References

- 1. Requirements for interleukin-4-induced gene expression and functional characterization of Stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin-4-induced STAT6 recognizes and activates a target site in the promoter of the interleukin-4 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. amsbio.com [amsbio.com]

- 8. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. protocols.io [protocols.io]

- 11. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

Whitepaper: Identification of the Molecular Target for "IL-4-inhibitor-1"

Executive Summary

Interleukin-4 (IL-4) is a pleiotropic cytokine central to the pathogenesis of allergic inflammation and other immune disorders. Its signaling cascade, primarily mediated through the JAK/STAT pathway, represents a critical axis for therapeutic intervention. This document details the systematic approach undertaken to identify the precise molecular target of "IL-4-inhibitor-1," a novel small molecule identified in a high-throughput phenotypic screen for its ability to suppress IL-4-mediated cellular responses. Through a combination of chemical proteomics, biochemical assays, and cellular validation, we unequivocally identify Janus Kinase 1 (JAK1) as the direct molecular target of this compound. This guide provides in-depth experimental protocols, quantitative data, and pathway visualizations to serve as a resource for target identification campaigns.

Introduction to IL-4 Signaling

IL-4 exerts its biological effects by binding to type I or type II receptor complexes, initiating a signaling cascade crucial for immune cell differentiation and function.[1] Upon ligand binding, the receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor chains.[2] This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[3][4] Once recruited, STAT6 is phosphorylated by the JAKs, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4-responsive genes.[5]

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in this process.[2] Specifically, JAK1 is essential for signaling through both type I and type II IL-4 receptors and is required for the tyrosine phosphorylation of downstream molecules like STAT6.[6][7][8] Dysregulation of the IL-4/JAK/STAT pathway is implicated in various diseases, making its components prime targets for therapeutic inhibitors.

Initial Cellular Characterization of this compound

This compound was identified for its potent suppression of IL-4-induced STAT6 phosphorylation in human B-cells. To quantify its cellular activity, a dose-response study was conducted.

Table 1: Cellular Activity of this compound

| Assay | Endpoint | IC50 (nM) |

| IL-4-induced STAT6 Phosphorylation | pSTAT6 (Tyr641) Levels | 45.8 |

| IL-4-dependent B-cell Proliferation | Cell Viability (72h) | 62.5 |

| IL-4-induced CD23 Expression | Surface CD23 Levels | 51.2 |

The sub-micromolar IC50 values confirm that this compound is a potent modulator of the IL-4 signaling pathway at a key upstream node.

Target Identification Strategy

To elucidate the direct molecular target, a multi-step strategy was employed, combining a broad, unbiased discovery method with specific, target-focused validation assays. The overall workflow is depicted below.

References

- 1. IL-4, JAK-STAT signaling, and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The IL-4-induced tyrosine phosphorylation of the insulin receptor substrate is dependent on JAK1 expression in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jak1 expression is required for mediating interleukin-4-induced tyrosine phosphorylation of insulin receptor substrate and Stat6 signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | JAK1 binds IL4R in IL4-bound IL4R1 [reactome.org]

The Effect of IL-4 Pathway Inhibition on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells, which are central to humoral immunity and allergic inflammation. Dysregulation of the IL-4 signaling pathway is implicated in various pathologies, including allergic diseases, asthma, and some cancers. Consequently, the development of inhibitors targeting the IL-4 pathway is an area of intense research. This technical guide provides an in-depth overview of the effects of IL-4 pathway inhibition on cytokine production, with a focus on the small molecule "IL-4-inhibitor-1" as a case study. It is important to note that while "this compound" refers to a specific molecule, much of the available quantitative data on cytokine modulation comes from studies using other IL-4 pathway inhibitors, such as monoclonal antibodies. This guide will clearly distinguish between data specific to "this compound" and data illustrating the general effects of IL-4 pathway blockade.

A related but distinct area of research involves inhibitors of Interleukin-4-Induced-1 (IL4I1), an enzyme with immunosuppressive functions. A brief overview of IL4I1 inhibitors is provided in a separate section to avoid confusion.

IL-4 Signaling Pathway

IL-4 exerts its biological effects by binding to two types of receptor complexes: the type I receptor, expressed on hematopoietic cells, and the type II receptor, found on non-hematopoietic cells.[1] The binding of IL-4 to its receptor initiates a signaling cascade predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Activation of this pathway leads to the phosphorylation and nuclear translocation of STAT6, a key transcription factor for IL-4-responsive genes.[3][4]

Below is a diagram illustrating the core IL-4 signaling pathway.

Caption: The IL-4 signaling pathway is initiated by IL-4 binding to its receptor, leading to the activation of JAKs, phosphorylation of STAT6, and subsequent gene expression.

This compound: A Specific Small Molecule Inhibitor

"this compound" (CAS 1332184-63-0) is an experimental drug identified as the first small molecule that directly interferes with the binding of IL-4 to its receptor.[5] By blocking this initial interaction, it effectively halts the downstream signaling cascade.

Mechanism of Action:

-

Target: Interleukin-4 (IL-4) protein.

-

Action: Binds to IL-4 and prevents its interaction with the IL-4 receptor alpha (IL-4Rα).[5]

-

Consequence: Inhibition of the JAK/STAT6 signaling pathway.

Pharmacological Data:

| Parameter | Value | Reference |

| EC50 (IL-4 inhibition) | 1.81 µM | [6][7] |

| EC50 (pSTAT6 reduction) | 3.1 µM | [6][7] |

| Selectivity | Selective for IL-4 over IL-13 (EC50 = 18.2 µM) | [8] |

Effect of IL-4 Pathway Inhibition on Cytokine Production

Inhibition of the IL-4 pathway has profound effects on the production of a wide array of cytokines. The following tables summarize quantitative data from various studies. It is important to note that these studies may have utilized different IL-4 inhibitors, cell types, and stimulation conditions.

Table 1: Effect on Th2-associated Cytokines

| Cytokine | Effect of IL-4 Inhibition | Quantitative Change | Cell Type | Stimulus | Reference |

| IL-5 | Downregulation | Data not specified | T cells | Antigen | [9] |

| IL-13 | Downregulation | Data not specified | T cells | Antigen | [9] |

Table 2: Effect on Regulatory and Pro-inflammatory Cytokines

| Cytokine | Effect of IL-4 Inhibition | Quantitative Change | Cell Type | Stimulus | Reference |

| IL-10 | Upregulation (in some contexts) | IL-4 inhibits LPS-induced IL-10 production in dendritic cells. | Dendritic Cells | LPS | [10][11] |

| TNF-α | Upregulation | IL-4 inhibits LPS-induced TNF-α production by almost 100%. | Monocytes | LPS | [12][13] |

| IL-1β | Upregulation | IL-4 inhibits LPS-induced IL-1β production by almost 100%. | Monocytes | LPS | [12] |

| IL-6 | Upregulation | IL-4 reduces IL-6 secretion by 70% to 85%. | Monocytes | LPS | [12] |

| IL-12 | Upregulation | IL-4 inhibits LPS-induced IL-12 production. | Macrophages | LPS | [14] |

Table 3: Effect on Th1-associated Cytokines

| Cytokine | Effect of IL-4 Inhibition | Quantitative Change | Cell Type | Stimulus | Reference |

| IFN-γ | Upregulation (in T cells) | IL-4 markedly inhibits the release of IFN-γ in mixed lymphocyte cultures. | Mixed Lymphocyte Culture | Allogeneic stimulation | [15] |

| IFN-γ | Downregulation (in NK/NKT cells) | IL-4 induces IFN-γ production by NK and NKT cells. | NK and NKT cells | IL-4 injection (in vivo) | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytokine production. Below are standard protocols for key experimental assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.[17][18]

Workflow Diagram:

Caption: Standard workflow for a sandwich ELISA protocol to quantify cytokine levels.

Detailed Protocol:

-

Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[18]

-

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).[18]

-

Blocking: Add 200 µL of blocking buffer (e.g., 10% FBS in PBS) to each well and incubate for 1-2 hours at room temperature.[18]

-

Sample Incubation: Wash the plate three times with PBS-T. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[18]

-

Detection Antibody: Wash the plate five times with PBS-T. Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[18]

-

Enzyme Conjugate: Wash the plate five times with PBS-T. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.[18]

-

Substrate Development: Wash the plate seven times with PBS-T. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.[18]

-

Stopping the Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.[18]

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression at the single-cell level.[1][19]

Workflow Diagram:

Caption: Workflow for intracellular cytokine staining followed by flow cytometry analysis.

Detailed Protocol:

-

Cell Stimulation: Stimulate cells in vitro with the appropriate activator (e.g., PMA and ionomycin for T cells) for 4-6 hours. For the final 2-4 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.[1]

-

Surface Staining: Wash the cells and stain for cell surface markers with fluorescently conjugated antibodies for 20-30 minutes at 4°C in the dark.[19]

-

Fixation: Wash the cells and then fix them by incubating with a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes at room temperature.[19]

-

Permeabilization: Wash the fixed cells and then permeabilize them by incubating with a permeabilization buffer (e.g., containing saponin or Triton X-100).[20]

-

Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[19]

-

Washing and Acquisition: Wash the cells twice with permeabilization buffer. Resuspend the cells in staining buffer and acquire data on a flow cytometer.[19]

Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Quantification

RT-qPCR is a sensitive method for quantifying cytokine gene expression at the mRNA level.[21][22]

Workflow Diagram:

Caption: Experimental workflow for quantifying cytokine mRNA levels using RT-qPCR.

Detailed Protocol:

-

RNA Isolation: Isolate total RNA from cell pellets using a commercially available kit or a standard method like Trizol extraction.

-